molecular formula C10H17ClN4 B123859 5-(3-Chloropropyl)-1-cyclohexyltetrazole CAS No. 73963-29-8

5-(3-Chloropropyl)-1-cyclohexyltetrazole

Cat. No. B123859
CAS RN: 73963-29-8
M. Wt: 228.72 g/mol
InChI Key: KKLPBIXVEVQXTF-UHFFFAOYSA-N
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Description

The compound “5-(3-Chloropropyl)-1-cyclohexyltetrazole” is a tetrazole derivative. Tetrazoles are a class of five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom . The 3-chloropropyl group suggests the presence of a three-carbon chain with a chlorine atom attached, and the cyclohexyl group indicates a six-membered carbon ring .


Chemical Reactions Analysis

Tetrazoles are known to participate in various chemical reactions. They can act as bioisosteres for carboxylic acid groups, and are often used in drug design . The chlorine atom in the 3-chloropropyl group could potentially be substituted in a nucleophilic substitution reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of “5-(3-Chloropropyl)-1-cyclohexyltetrazole” would depend on its exact structure. Tetrazoles are generally stable, though they can be explosive under certain conditions. The presence of the chloropropyl group might make the compound susceptible to nucleophilic substitution reactions .

Scientific Research Applications

Antiproliferative Activity and DNA/RNA-Binding Properties

5-(3-Chloropropyl)-1-cyclohexyltetrazole demonstrates potential as an antitumor agent. Compounds with chloropropyl side-chains, such as this, have shown notable impact on inhibitory effects against cancer cells. Specifically, they exhibit cytostatic effects on colon cancer cells and bind to DNA and RNA, suggesting a role in cancer treatment (Meščić Macan et al., 2019).

Antimycobacterial Activity

Research indicates that derivatives of 1-aryltetrazoles, which could include structures similar to 5-(3-Chloropropyl)-1-cyclohexyltetrazole, show activity against various mycobacteria, including Mycobacterium tuberculosis. This suggests its potential application in treating tuberculosis (Waisser et al., 1996).

Genotoxic Impurity Analysis

5-(3-Chloropropyl)-1-cyclohexyltetrazole is used as an intermediate in the synthesis of certain pharmaceuticals. Its presence as a potential genotoxic impurity is a concern, leading to the development of analytical methods to detect and quantify its levels in drug substances (Bray et al., 2015).

Safety And Hazards

As with any chemical compound, handling “5-(3-Chloropropyl)-1-cyclohexyltetrazole” would require appropriate safety measures. Tetrazoles can be explosive, particularly when dry . The compound should be handled with care, avoiding contact with skin and eyes, and should not be ingested .

Future Directions

The future directions for research on “5-(3-Chloropropyl)-1-cyclohexyltetrazole” would likely depend on its potential applications. Given the prevalence of tetrazoles in pharmaceuticals, it could be interesting to explore its potential biological activities .

properties

IUPAC Name

5-(3-chloropropyl)-1-cyclohexyltetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17ClN4/c11-8-4-7-10-12-13-14-15(10)9-5-2-1-3-6-9/h9H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKLPBIXVEVQXTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C(=NN=N2)CCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90410154
Record name 5-(3-chloropropyl)-1-cyclohexyltetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90410154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Chloropropyl)-1-cyclohexyltetrazole

CAS RN

73963-29-8
Record name 5-(3-chloropropyl)-1-cyclohexyltetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90410154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Into 200 ml of dried benzene, 30.6 g of N-γ-chlorobutyrylcyclohexylamine was added. While the inside temperature is kept below 20° C. by ice-cooling the outside of the reaction vessel, 30 g of PCl5 was added under stirring condition. After completion of the addition, the stirring is continued for 2 hours at a room temperature, then the reaction mixture is concentrated to a half volume thereof by using an evaporator with a bath temperature of below 50° C. To the concentrated reaction mixture was added dropwise 140 ml of benzene containing 10% of HN3 under stirring condition for 90 minutes while keeping the inside temperature below 15° C. After the addition operation, the reaction mixture is allowed to stand overnight at room temperature. Then the reaction mixture is refluxed for 3 hours with stirring and is concentrated. The thus obtained concentrate is extracted with 200 ml of chloroform. The chloroform layer is washed with 5% NaHCO3 aqueous solution and with water and dried with Na2SO4. After removal of the drying agent, the mother liquor is concentrated and the residue thus obtained is recrystallized from water-containing isopropanol to obtain 28 g of 1-cyclohexyl-5-γ-chloropropyltetrazole in the form of colorless needle like crystals. Melting point: 82°-85° C.
Name
Quantity
30 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
140 mL
Type
solvent
Reaction Step Two
Quantity
30.6 g
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(3-Chloropropyl)-1-cyclohexyltetrazole
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5-(3-Chloropropyl)-1-cyclohexyltetrazole
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5-(3-Chloropropyl)-1-cyclohexyltetrazole
Reactant of Route 4
5-(3-Chloropropyl)-1-cyclohexyltetrazole
Reactant of Route 5
5-(3-Chloropropyl)-1-cyclohexyltetrazole
Reactant of Route 6
5-(3-Chloropropyl)-1-cyclohexyltetrazole

Citations

For This Compound
2
Citations
B Bonnaud, H Cousse, G Mouzin, M Briley… - Journal of medicinal …, 1987 - ACS Publications
A series of l-aryl-2-(aminomethyl) cyclopropanecarboxylic acid derivatives were synthesized and evaluated as potential antidepressants. Compounds with the Z configuration were …
Number of citations: 79 pubs.acs.org
田中達義, 田房不二男, 木村征夫, 西孝夫… - YAKUGAKU …, 1984 - jstage.jst.go.jp
A series of 5-(3-aryloxypropyl)-1-cyclohexyltetrazoles was synthesized and tested for inhibitory activity towards collagen-and adenosinediphosphate-induced aggregation of rabbit …
Number of citations: 2 www.jstage.jst.go.jp

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